![molecular formula C19H13BrCl2N2O2 B2954765 3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide CAS No. 380476-74-4](/img/structure/B2954765.png)
3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a complex organic compound that features a combination of bromine, cyano, and dichlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzaldehyde, propargyl bromide, and 3,5-dichloroaniline.
Formation of Intermediate: The first step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate to form 5-bromo-2-(prop-2-en-1-yloxy)benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3,5-dichloroaniline and malononitrile in the presence of a catalyst such as piperidine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and cyano groups can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide shares structural similarities with other compounds containing bromine, cyano, and dichlorophenyl groups.
- 1-bromo-2-(prop-2-en-1-yloxy)benzene : A simpler analog that lacks the cyano and dichlorophenyl groups.
- 1-bromo-3-(prop-2-yn-1-yloxy)benzene : Another analog with a different alkyne group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrCl2N2O2/c1-2-5-26-18-4-3-14(20)7-12(18)6-13(11-23)19(25)24-17-9-15(21)8-16(22)10-17/h2-4,6-10H,1,5H2,(H,24,25)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAXDCVDIKBYGC-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2954682.png)
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)
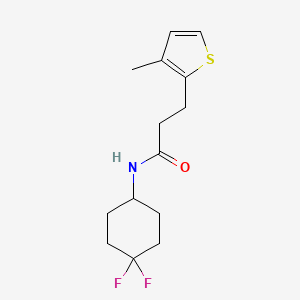
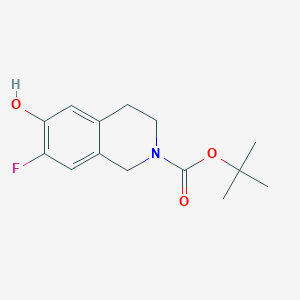
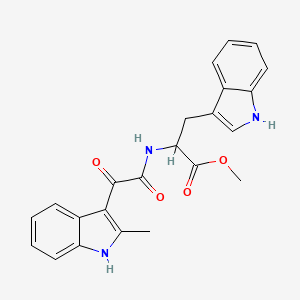
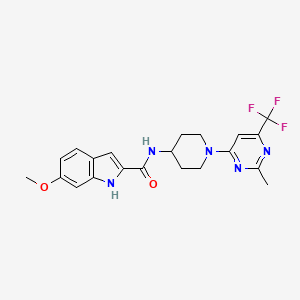
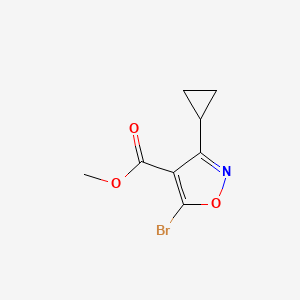
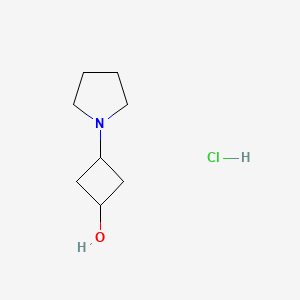
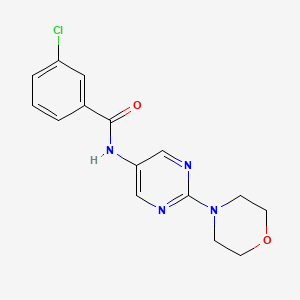

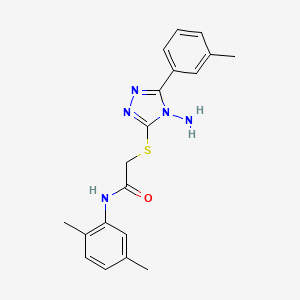
![2-oxo-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)chromene-3-carboxamide](/img/structure/B2954701.png)
![(Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B2954702.png)
![3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2954704.png)
